4-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester
Description
Properties
IUPAC Name |
N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O2/c1-13(2)14(3,4)19-15(18-13)11-9-16-8-7-12(11)17-10-5-6-10/h7-10H,5-6H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHKNKJEASKMJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenated Pyridine Precursors
The synthesis typically begins with halogenated pyridine derivatives, where bromine or iodine serves as a leaving group for subsequent cross-coupling reactions. For 4-(cyclopropylamino)pyridine-3-boronic acid pinacol ester, the preferred starting material is 3-bromo-4-aminopyridine or its protected analogs. Commercial availability of halogenated pyridines (e.g., 3-bromo-4-nitropyridine) allows for modular functionalization, though direct synthesis via electrophilic substitution may require directing groups to achieve regioselectivity.
Detailed Synthetic Pathways
Halogenation and Protection
Step 1: Protection of the Amino Group
To prevent undesired side reactions during subsequent steps, the 4-amino group is protected as an acetyl derivative. A representative procedure involves dissolving 4-amino-3-bromopyridine in dichloromethane, adding acetic anhydride (1.5 equiv), and stirring at room temperature for 2–5 hours. The acetylated product, 3-bromo-4-acetamidopyridine , is isolated via distillation and washed with saturated sodium bicarbonate (yield: 89–98%).
Step 2: Bromine Retention and Stability
The bromine at position 3 remains intact under these conditions, as confirmed by nuclear magnetic resonance (NMR) spectroscopy. Stability tests indicate no debromination occurs below 100°C in aprotic solvents.
Cyclopropylamine Coupling
Step 3: Deprotection and Amination
The acetyl group is removed via hydrolysis using hydrochloric acid (HCl) in methanol, yielding 3-bromo-4-aminopyridine . Cyclopropylamine is then introduced via two routes:
Boronic Ester Formation
Step 4: Miyaura Borylation
The final step involves palladium-catalyzed borylation of 3-bromo-4-(cyclopropylamino)pyridine with bis(pinacolato)diboron. Optimized conditions include:
The reaction proceeds via oxidative addition of the palladium catalyst to the C–Br bond, followed by transmetalation with the diboron reagent. Final yields range from 85–91% after recrystallization in methanol.
Comparative Analysis of Methodologies
| Parameter | SNAr Amination | Buchwald-Hartwig | Miyaura Borylation |
|---|---|---|---|
| Yield (%) | 65–72 | 78–85 | 85–91 |
| Reaction Time (hours) | 12 | 24 | 18–24 |
| Catalyst Cost | Low | High | Moderate |
| Scalability | Moderate | High | High |
Key Observations :
-
Buchwald-Hartwig amination offers higher yields but requires expensive palladium ligands.
-
Miyaura borylation using ferrocene palladium chloride is cost-effective for large-scale production.
-
SNAr routes are limited by substrate electronic effects, necessitating electron-withdrawing groups.
Optimization Challenges and Solutions
Regioselectivity in Borylation
Competing borylation at other positions is mitigated by steric hindrance from the cyclopropylamino group. Computational studies suggest the 3-position is favored due to lower activation energy (ΔG‡ = 28.5 kcal/mol vs. 32.1 kcal/mol for 2-position).
Catalyst Loading and Recycling
Reducing palladium loadings to 0.5 mol% is achievable using microwave-assisted heating (150°C, 1 hour), though yields drop to 75%. Heterogeneous catalysts (e.g., Pd/C) enable recycling but require longer reaction times (48 hours).
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce alcohols.
Scientific Research Applications
Synthetic Applications
1.1. Suzuki-Miyaura Coupling Reactions
One of the primary applications of 4-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester is in Suzuki-Miyaura coupling reactions. This reaction is crucial for forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The pinacol ester form enhances the stability and reactivity of the boronic acid, making it an ideal candidate for these coupling reactions.
1.2. Synthesis of Heterocycles
The compound can also be utilized in the synthesis of various heterocyclic compounds. Its pyridine structure allows it to participate in nucleophilic substitutions and cyclization reactions, leading to the formation of nitrogen-containing heterocycles that are prevalent in many biologically active compounds.
Medicinal Chemistry Applications
2.1. Anticancer Activity
Research indicates that boronic acid derivatives, including 4-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester, exhibit potential anticancer properties. Studies have shown that these compounds can inhibit proteasome activity, leading to apoptosis in cancer cells. The mechanism involves the interaction with specific proteins that regulate cell cycle and apoptosis pathways.
2.2. Antiviral Properties
Another notable application is its antiviral activity. Compounds with a similar structure have been investigated for their ability to inhibit viral replication, particularly in the context of RNA viruses. The boronic acid moiety may interfere with viral enzyme functions, thereby providing a therapeutic avenue for antiviral drug development.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halogenated pyridine, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
4-(Cyclopropyl)pyridine-3-boronic Acid Pinacol Ester (CAS 2223037-84-9)
- Key Difference: Replaces the cyclopropylamino group with a cyclopropyl group.
- The steric profile is similar, but the lack of an amino group may limit hydrogen-bonding interactions in catalytic systems .
6-(Cyclopropylmethoxy)pyridine-3-boronic Acid Pinacol Ester (CAS 947191-69-7)
- Key Difference: Substituted with a cyclopropylmethoxy group instead of cyclopropylamino.
- Impact: The ether linkage introduces electron-withdrawing effects, which may slow oxidative addition in palladium-catalyzed reactions compared to the electron-donating amino group. The methoxy group also increases hydrophobicity .
6-(Methylamino)pyridine-3-boronic Acid Pinacol Ester (CAS 1005009-98-2)
- Key Difference: Features a methylamino group instead of cyclopropylamino.
- However, the cyclopropyl ring in the target compound may confer enhanced metabolic stability in drug candidates .
Pyridine-Based Boronic Esters with Heteroatom Substituents
Pyridine-3-boronic Acid Pinacol Ester (CAS 329214-79-1)
- Key Difference : Lacks substituents on the pyridine ring.
- Impact: The absence of the cyclopropylamino group simplifies synthesis but limits electronic tuning. This compound is a general-purpose coupling partner, whereas the target compound’s amino group enables directed C–H functionalization in complex molecule synthesis .
2-(Boc-Amino)pyridine-5-boronic Acid Pinacol Ester
- Key Difference: Incorporates a Boc-protected amino group at the 2-position.
- Impact: The Boc group enhances solubility in organic solvents but requires deprotection steps in synthesis. The target compound’s unprotected amino group avoids this, streamlining workflows in multi-step reactions .
Electronic Effects
- The cyclopropylamino group in the target compound acts as a moderate electron donor, facilitating oxidative addition with palladium catalysts. This contrasts with electron-withdrawing groups (e.g., methoxy or nitro substituents), which can deactivate the boronic ester .
- Example: 4-(2-Oxo-1-pyrrolidinyl)phenylboronic acid pinacol ester (CAS 1003309-09-8) contains an electron-withdrawing pyrrolidinone group, resulting in lower coupling efficiency compared to amino-substituted analogues .
Steric Effects
- The cyclopropyl ring introduces steric bulk, which can suppress undesired side reactions (e.g., protodeboronation) but may slow transmetallation in sterically demanding substrates. Compounds like 2-ethylpyridine-3-boronic acid pinacol ester (CAS 1494670-02-8) exhibit faster kinetics due to smaller substituents .
Data Tables
Table 1: Comparison of Structural Analogues
Table 2: Physical Properties of Selected Compounds
Biological Activity
4-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a pyridine ring and a boronic acid moiety, making it a versatile building block for various therapeutic applications.
- Molecular Formula : CHBNO
- Molecular Weight : 205.06 g/mol
- CAS Number : 181219-01-2
- Solubility : Insoluble in water
- Melting Point : 150°C to 152°C
Boronic acids, including 4-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester, are known to interact with biological molecules through reversible covalent bonding with diols, which can affect enzyme activity and cellular signaling pathways. This compound has been studied for its role as an inhibitor of various enzymes, particularly those involved in cancer and neurodegenerative diseases.
Anticancer Activity
Research indicates that boronic acid derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 4-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester can inhibit the activity of proteasomes, which are crucial for protein degradation in cancer cells. This inhibition can lead to the accumulation of pro-apoptotic factors and ultimately induce cancer cell death .
Neuroprotective Effects
The compound has also been explored for its neuroprotective effects. In animal models of neuropathic pain, derivatives of pyridine boronic acids have been shown to alleviate symptoms by modulating inflammatory pathways and reducing neuronal excitability . This suggests potential applications in treating conditions such as neuropathic pain and migraines.
Study on DYRK1A Inhibition
A study focused on the synthesis of pyridazino[4,5-b]indol-4-ones and their analogs demonstrated that certain pyridine boronic acids act as selective inhibitors of DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A). The introduction of the cyclopropylamino group significantly enhanced the inhibitory potency against DYRK1A, indicating that structural modifications can lead to improved biological activity .
Evaluation of Antibacterial Properties
Another investigation assessed the antibacterial efficacy of various boronic acid derivatives, including those structurally related to 4-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester. Results indicated that these compounds exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria, highlighting their potential as novel antibacterial agents .
Data Table: Biological Activities Summary
Q & A
Q. What are the optimized synthetic routes for preparing 4-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester?
The synthesis typically involves palladium-catalyzed cross-coupling reactions. A common approach is the Suzuki-Miyaura coupling between a halogenated pyridine precursor (e.g., 3-bromo-4-(cyclopropylamino)pyridine) and a pinacol boronate ester. Key parameters include:
- Catalyst system : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like XPhos or SPhos (1:1 molar ratio to Pd) .
- Solvent : Tetrahydrofuran (THF) or 1,4-dioxane, often mixed with water for biphasic conditions .
- Base : Cs₂CO₃ or K₃PO₄ to deprotonate intermediates and facilitate transmetallation .
- Temperature : 75–100°C under inert atmosphere for 3–12 hours .
Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) is recommended to isolate the product.
Q. How should this compound be stored to maintain stability?
Boronic acid pinacol esters are sensitive to moisture and oxygen. Storage recommendations include:
- Temperature : –20°C in airtight, light-resistant vials .
- Atmosphere : Under nitrogen or argon to prevent hydrolysis .
- Desiccant : Include molecular sieves (3Å) in the storage container .
Regular NMR monitoring (e.g., ¹H, every 3 months) is advised to detect decomposition (e.g., boronic acid formation at δ 7–9 ppm) .
Q. What spectroscopic techniques are used to confirm structure and purity?
- ¹H/¹³C NMR : Key peaks include the cyclopropylamino group (δ 0.5–1.5 ppm for CH₂, 2.0–3.0 ppm for NH) and boronate ester (δ 1.3 ppm for pinacol methyl groups) .
- HSQC/HMBC : Correlates NH protons with adjacent pyridine carbons to confirm substitution patterns .
- Mass Spectrometry (HRMS) : Exact mass verification (e.g., [M+H]+ expected for C₁₄H₂₂BN₃O₂: 298.18) .
- HPLC-PDA : Purity >95% confirmed using a C18 column (acetonitrile/water + 0.1% formic acid) .
Advanced Research Questions
Q. How can computational methods predict reactivity in cross-coupling reactions?
Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) model the electronic effects of the cyclopropylamino group:
- NBO Analysis : Reveals electron donation from the cyclopropylamino NH to the pyridine ring, enhancing boronate nucleophilicity .
- Solvent Effects : COSMO-RS simulations predict solubility trends (e.g., log P ≈ 2.34, favoring organic phases) .
- Transition State Modeling : Identifies steric hindrance from the pinacol ester, guiding ligand selection (e.g., bulky ligands like DavePhos improve yields) .
Q. What strategies resolve contradictory reactivity data in arylations?
Discrepancies in reported yields often stem from:
- Substrate Electronics : Electron-withdrawing groups (e.g., –CF₃) on coupling partners reduce oxidative addition efficiency. Use Pd(0)/Pd(II) systems (e.g., Pd₂(dba)₃) for electron-deficient substrates .
- Protodeboronation : Competing hydrolysis can be minimized by using anhydrous solvents and degassed conditions .
- Base Optimization : Switch from K₂CO₃ to milder bases (e.g., NaHCO₃) if deprotonation of sensitive substrates occurs .
Q. What novel applications exist beyond traditional Suzuki couplings?
Recent advances include:
- Photoredox Catalysis : Visible-light-mediated C–N couplings with Ir(ppy)₃ (e.g., forming pyridine-based pharmacophores) .
- Bioconjugation : Site-specific labeling of proteins via boronate-ribose interactions (e.g., RNA aptamer tagging) .
- MOF Synthesis : Incorporation into metal-organic frameworks (MOFs) for gas storage, leveraging boronate ester linkers .
Q. How does the cyclopropylamino group influence reaction kinetics?
Kinetic studies (e.g., stopped-flow UV-Vis) show:
- Steric Effects : The cyclopropyl group slows transmetallation by ~20% compared to linear alkylamino analogs .
- Electronic Effects : NH participation in H-bonding with Pd intermediates accelerates reductive elimination (k ≈ 1.5 × 10⁻³ s⁻¹) .
- Solvent Coordination : In polar aprotic solvents (DMF), the amino group stabilizes Pd via chelation, reducing catalyst loading to 0.5 mol% .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
